REACTION_CXSMILES
|
[Cl:1][C:2]1[C:12]([Cl:13])=[C:11]([Cl:14])[C:10]([Cl:15])=[C:4]2[C:5]([O:7][C:8](=O)[C:3]=12)=[O:6].[OH-].[NH4+:17]>>[Cl:1][C:2]1[C:12]([Cl:13])=[C:11]([Cl:14])[C:10]([Cl:15])=[C:4]2[C:5]([NH:17][C:8](=[O:7])[C:3]=12)=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
0.3 mol
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(C(=O)OC2=O)=C(C(=C1Cl)Cl)Cl
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Name
|
|
Quantity
|
280 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Type
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CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
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After the addition
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Type
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TEMPERATURE
|
Details
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is heated
|
Type
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STIRRING
|
Details
|
with stirring for a period sufficient
|
Type
|
CUSTOM
|
Details
|
to evaporate most of the water present in the reaction mixture
|
Type
|
CUSTOM
|
Details
|
The remaining solid is then dried in a forced air oven
|
Type
|
CUSTOM
|
Details
|
is recrystallized
|
Type
|
WASH
|
Details
|
The recrystallized product is washed with acetone
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(C(=O)NC2=O)=C(C(=C1Cl)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |